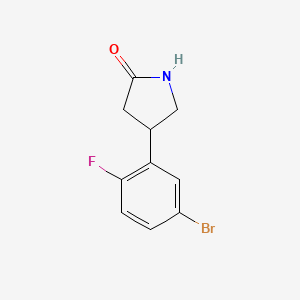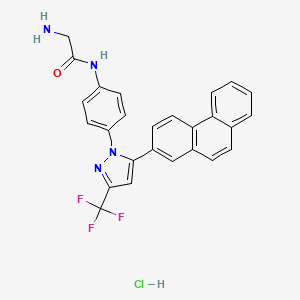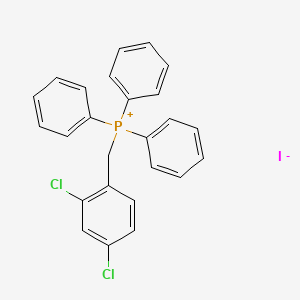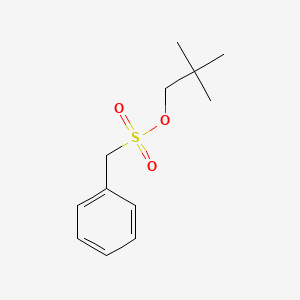
benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate is a complex organic compound that features a cyclopentane ring substituted with a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the cyclopentane ring with the desired stereochemistry. This can be achieved through asymmetric synthesis or chiral resolution techniques.
The next step involves the introduction of the Fmoc group, which is commonly used as a protecting group for amines in peptide synthesis. This can be done using Fmoc chloride in the presence of a base such as triethylamine. The benzyl group can be introduced through a benzylation reaction, typically using benzyl bromide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability. Additionally, the use of automated synthesis platforms could streamline the production process.
化学反応の分析
Types of Reactions
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol.
科学的研究の応用
Benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of peptide synthesis.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate depends on its specific application. In the context of peptide synthesis, the Fmoc group serves as a protecting group for the amino group, preventing unwanted reactions during the synthesis process. The benzyl group can act as a protecting group for carboxylic acids or as a functional group that can be further modified.
類似化合物との比較
Similar Compounds
Benzyl (1R,2S)-2-(tert-butoxycarbonylamino)cyclopentane-1-carboxylate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of the Fmoc group.
Benzyl (1R,2S)-2-(acetylamino)cyclopentane-1-carboxylate: Similar structure but with an acetyl protecting group.
Uniqueness
The uniqueness of benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate lies in the presence of the Fmoc group, which is particularly useful in peptide synthesis due to its stability and ease of removal under mild conditions. This makes it a valuable compound in the synthesis of complex peptides and proteins.
特性
分子式 |
C28H27NO4 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
benzyl (1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C28H27NO4/c30-27(32-17-19-9-2-1-3-10-19)24-15-8-16-26(24)29-28(31)33-18-25-22-13-6-4-11-20(22)21-12-5-7-14-23(21)25/h1-7,9-14,24-26H,8,15-18H2,(H,29,31)/t24-,26+/m1/s1 |
InChIキー |
JPOKHMXDQCZEFQ-RSXGOPAZSA-N |
異性体SMILES |
C1C[C@H]([C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
正規SMILES |
C1CC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



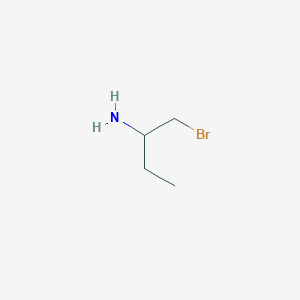




![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
